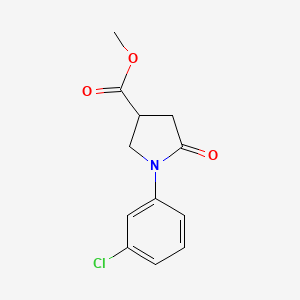

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Description

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 133747-67-8) is a pyrrolidinone derivative characterized by a 3-chlorophenyl substituent at the N1 position and a methyl ester group at the C3 position of the pyrrolidine ring. It is synthesized via esterification of the corresponding carboxylic acid using methanol and sulfuric acid under reflux, a method consistent with analogous pyrrolidinone derivatives .

Properties

IUPAC Name |

methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQPAOOPYWBZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically follows a two-stage process:

Esterification of the Carboxylic Acid Precursor:

The starting material is 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This acid is converted into the methyl ester by reaction with methanol in the presence of an activating agent.Activation of Methanol with Thionyl Chloride:

Methanol is first reacted with thionyl chloride at low temperature (0°C) to generate methyl chlorosulfite intermediates, which facilitate the esterification reaction when the acid is added.Reaction Conditions:

After adding the acid to the methanol-thionyl chloride mixture, the reaction is warmed to room temperature to complete the esterification. The product is then purified by concentration and washing with aqueous solutions to remove impurities and residual reagents.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Methanol + Thionyl chloride (0°C) | Formation of methyl chlorosulfite intermediate | Activated methanol for esterification |

| 2 | Addition of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Esterification at room temperature | Formation of methyl ester product |

| 3 | Concentration and aqueous washing | Purification of product | High purity methyl ester |

Alternative Esterification Methods

While the thionyl chloride method is common, classical esterification methods such as Fischer esterification (acid catalysis with methanol under reflux) may also be employed, though these may require longer reaction times and harsher conditions. The use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of methanol can also be considered for milder conditions, but specific literature on this compound’s preparation via these methods is limited.

Purification Techniques

Post-reaction, the crude product is typically purified by:

- Concentration under reduced pressure to remove solvents and volatile by-products.

- Washing with aqueous solutions (e.g., water, brine) to remove inorganic salts and residual thionyl chloride.

- Recrystallization or chromatographic purification may be applied to achieve high purity (>97%) suitable for research use.

Research Findings and Analytical Data

Spectroscopic Characterization

NMR Spectroscopy:

Proton and carbon NMR confirm the presence of the methyl ester group, the pyrrolidinone ring, and the 3-chlorophenyl substituent. Chemical shifts correspond to expected values for these functional groups.Mass Spectrometry:

Molecular ion peak at m/z 254 (M+1) consistent with the molecular weight of 253.68 g/mol.Infrared Spectroscopy:

Characteristic ester carbonyl stretch around 1735 cm⁻¹ and amide carbonyl stretch near 1650 cm⁻¹ confirm the presence of both functional groups.

Yield and Purity

- Reported yields for the esterification step are generally high, often exceeding 80%, with purity levels above 97% after purification.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Key Reagents | Methanol, Thionyl chloride |

| Reaction Temperature | 0°C (initial), then room temperature |

| Reaction Time | Typically several hours (varies by scale) |

| Purification | Concentration, aqueous washing, recrystallization or chromatography |

| Yield | >80% |

| Purity | ≥97% |

| Analytical Techniques Used | NMR, IR, MS |

Notes on Related Compounds and Methods

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is primarily studied for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit notable biological activity against multidrug-resistant pathogens and cancer cell lines.

- Antimicrobial Activity : Studies have shown that related compounds can demonstrate significant antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were effective against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Activity : Research has highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with specific substitutions showed enhanced cytotoxic effects in human lung cancer cell lines .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and pharmaceuticals.

- Synthesis Techniques : The synthesis typically involves multi-step organic reactions, including esterification and coupling reactions. The use of palladium-catalyzed methods has been noted for creating carbon-carbon bonds effectively .

Case Study 1: Antimicrobial Properties

In a study published in MDPI, researchers explored the antimicrobial efficacy of novel derivatives based on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The compounds were tested against multidrug-resistant strains using broth microdilution techniques. Results indicated structure-dependent activity, with some derivatives exhibiting significant inhibition against resistant strains .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 1a | Staphylococcus aureus | >128 |

| 1b | Klebsiella pneumoniae | >128 |

| 1c | Pseudomonas aeruginosa | <64 |

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound derivatives in A549 human lung cancer cells. The findings revealed that specific modifications to the compound's structure significantly enhanced its cytotoxic effects compared to unmodified versions .

| Derivative | IC50 (µM) | Effectiveness |

|---|---|---|

| Compound A | 10 | High |

| Compound B | 25 | Moderate |

| Compound C | 50 | Low |

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the ester and ketone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Type

The chlorophenyl group’s position on the aromatic ring significantly influences physicochemical and biological properties. Key structural analogues include:

| Compound Name | Substituent Position/Type | CAS Number | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | 2-chlorophenyl | 133747-70-3 | 95 | Not reported |

| Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | 3-chlorophenyl | 133747-67-8 | 95 | Not reported |

| Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | 4-chlorophenyl | 91396-04-2 | 96 | Not reported |

| Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | 2-fluorophenyl | 1239772-19-0 | ≥95 | Not reported |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 5-chloro-2-hydroxyphenyl | Not provided | Not reported | Not reported |

- Chlorine vs. Fluorine : Fluorine substitution (e.g., 2-fluorophenyl derivative) may enhance metabolic stability and alter electronic properties compared to chlorine, which is more electronegative and bulkier .

- Hydroxyl vs.

Physicochemical Properties

- Purity : The 3-chlorophenyl derivative is commercially available at 95% purity, comparable to analogues (e.g., 96% for the 4-chlorophenyl variant) .

- Melting Points: Methyl esters of pyrrolidinone derivatives typically melt between 142–198°C, depending on substituents. For example: Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate: 142–143°C . Methyl 4-[3-(hydrazinocarbonyl)-5-oxopyrrolidin-1-yl]benzoate: 198–199°C .

Biological Activity

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives. The presence of the chlorophenyl group is significant for its biological activity, influencing both lipophilicity and reactivity.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and related compounds. For instance, a study reported that derivatives of 5-oxopyrrolidine exhibited promising growth inhibitory effects against various human tumor cell lines in the NCI-60 panel. The compound showed specific inhibition in leukemia cell lines with GI50 values ranging from low micromolar to nanomolar concentrations .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line Tested | Mean GI50 (μM) |

|---|---|---|

| This compound | A549 (lung) | 1.18 |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | K562 (leukemia) | 0.68 |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | MCF7 (breast) | 0.75 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. A significant finding was that compounds with a free carboxylic moiety demonstrated enhanced antioxidant activity, as evidenced by their ability to reduce oxidative stress markers in vitro .

Table 2: Antioxidant Assay Results

| Compound | Reducing Power Assay OD (700 nm) |

|---|---|

| This compound | 1.149 |

| Control (Ascorbic Acid) | 1.300 |

| Other Derivatives | Varies |

Antibacterial and Antifungal Activity

Research has also indicated that this compound exhibits antibacterial and antifungal properties. One study highlighted its efficacy against Gram-positive bacteria and certain fungal strains, suggesting a broad-spectrum antimicrobial action .

Case Studies

Case Study 1: In Vivo Anticancer Efficacy

In a preclinical study, this compound was administered to mice bearing A549 lung cancer xenografts. The results demonstrated a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent .

Case Study 2: Antioxidant Mechanism Investigation

A mechanistic study explored the antioxidant pathways activated by this compound. It was found to enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative damage in cellular models .

Q & A

Q. What are the established synthetic routes for Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, and what key reaction conditions influence yield and purity?

The compound is synthesized via multi-step protocols involving:

- Cyclocondensation : Reacting 3-chlorophenylamine derivatives with itaconic acid or esters under reflux in aqueous or alcoholic media to form the pyrrolidinone core .

- Esterification : Treating the carboxylic acid intermediate with methanol and catalytic sulfuric acid to obtain the methyl ester .

- Purification : Recrystallization from NaOH solutions (for acid intermediates) or column chromatography (for esters) to improve purity . Key factors affecting yield include reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or ester hydrolysis, necessitating rigorous pH control during workup .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : and NMR identify substituent positions (e.g., 3-chlorophenyl group at N1) and confirm esterification via methyl group signals (~3.7 ppm) .

- X-ray Crystallography : Resolves stereochemistry and ring puckering. Programs like SHELXL refine crystal structures, while Mercury visualizes intermolecular interactions (e.g., hydrogen bonding between carbonyl groups) .

- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What pharmacological activities have been observed in pyrrolidinone derivatives structurally similar to this compound?

Pyrrolidinone scaffolds exhibit:

- Antimicrobial Activity : Pyrazole- and hydrazide-functionalized derivatives inhibit bacterial growth via membrane disruption .

- Anticancer Potential : Analogues with aromatic substituents show cytotoxicity by targeting microtubules or DNA replication .

- Neuroprotective Effects : 5-Oxopyrrolidine esters modulate glutamate receptors or antioxidant pathways in neuronal models .

Advanced Research Questions

Q. How can researchers optimize diastereoselective synthesis of this compound's stereoisomers?

Diastereoselectivity is achieved via:

- Chiral Auxiliaries : Using enantiopure starting materials (e.g., L-proline derivatives) to induce stereocenter formation .

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Pd complexes) control stereochemistry during cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific diastereomers . Post-synthesis, chiral HPLC or NMR-based Mosher analysis quantifies enantiomeric excess .

Q. How should researchers resolve contradictions between computational predictions and experimental data in molecular conformation studies?

Discrepancies in ring puckering or substituent orientation require:

- Cremer-Pople Analysis : Quantifies puckering parameters (e.g., amplitude , phase ) from crystallographic data to compare with DFT-optimized geometries .

- Dynamic NMR : Detects conformational flexibility in solution (e.g., ring-flipping) that static computational models may overlook .

- Cross-Validation : Use multiple software (e.g., Gaussian for DFT, SHELXL for crystallography) to identify systematic errors .

Q. What strategies are recommended for developing structure-activity relationship (SAR) models for this compound's derivatives?

SAR studies involve:

- Derivatization : Synthesize analogues with varied substituents (e.g., halogens, heterocycles) at the 3-carboxylate or 5-oxo positions .

- Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric assays .

- Computational Docking : Map binding interactions using AutoDock or Schrödinger Suite to correlate substituent size/hydrophobicity with activity . Data contradictions (e.g., high in vitro activity but low bioavailability) are addressed by modifying logP via ester-to-amide substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.